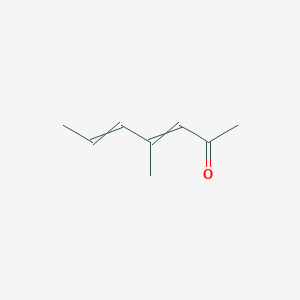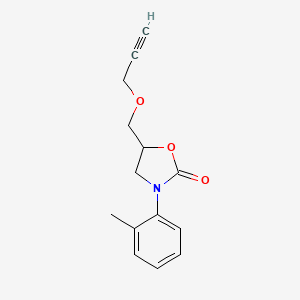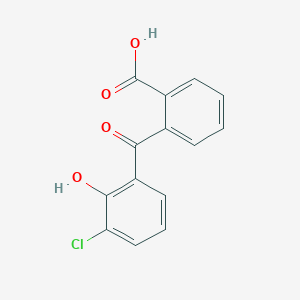
2-(3-Chloro-2-hydroxybenzoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-2-hydroxybenzoyl)benzoic acid: is an organic compound with the molecular formula C14H9ClO4 It is a derivative of benzoic acid, featuring a chlorinated and hydroxylated benzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-2-hydroxybenzoyl)benzoic acid typically involves the reaction of 3-chloro-2-hydroxybenzoic acid with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control to ensure consistency and compliance with industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Chloro-2-hydroxybenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroxybenzoic acid derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxybenzoic acid derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(3-Chloro-2-hydroxybenzoyl)benzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical reactions to study reaction mechanisms and pathways.
Biology: In biological research, this compound is used to study enzyme interactions and inhibition. Its structural features make it a useful tool for investigating the binding sites and activity of enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. Its structural similarity to other bioactive molecules makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of high-performance materials.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-2-hydroxybenzoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic properties. The pathways involved may include the cyclooxygenase (COX) pathway, where the compound inhibits the production of prostaglandins, leading to reduced inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
2-Chlorobenzoic acid: A structural derivative of benzoic acid with a chlorine substituent.
3-Hydroxybenzoic acid: A hydroxylated derivative of benzoic acid.
2-(2-Hydroxybenzoyl)benzoic acid: A similar compound with a hydroxyl group in a different position.
Uniqueness: 2-(3-Chloro-2-hydroxybenzoyl)benzoic acid is unique due to the presence of both chlorine and hydroxyl groups on the benzoyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.
Eigenschaften
CAS-Nummer |
35414-47-2 |
|---|---|
Molekularformel |
C14H9ClO4 |
Molekulargewicht |
276.67 g/mol |
IUPAC-Name |
2-(3-chloro-2-hydroxybenzoyl)benzoic acid |
InChI |
InChI=1S/C14H9ClO4/c15-11-7-3-6-10(13(11)17)12(16)8-4-1-2-5-9(8)14(18)19/h1-7,17H,(H,18,19) |
InChI-Schlüssel |
FXOFRMRSRCWZGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C(=CC=C2)Cl)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


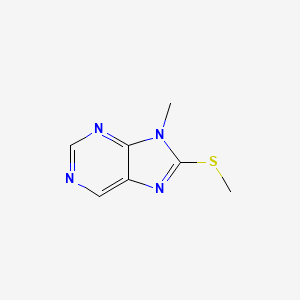
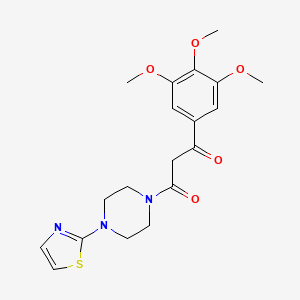
![1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methylene]-](/img/structure/B14693531.png)
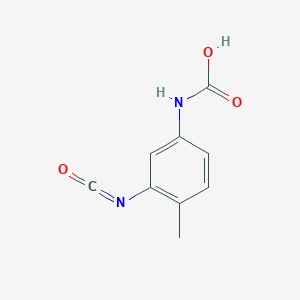

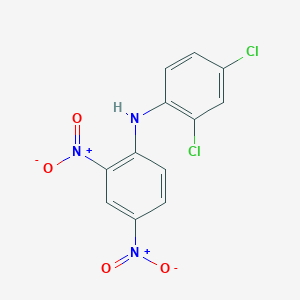
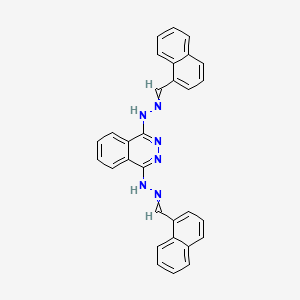
![(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14693555.png)
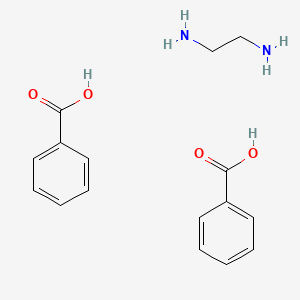

![1-(Ethenesulfonyl)-4-[4-(ethenesulfonyl)butoxy]butane](/img/structure/B14693578.png)
